![molecular formula C13H23F3N2O2 B13511455 rac-tert-butyl N-{2-[(2R,4R)-2-(trifluoromethyl)piperidin-4-yl]ethyl}carbamate, cis](/img/structure/B13511455.png)
rac-tert-butyl N-{2-[(2R,4R)-2-(trifluoromethyl)piperidin-4-yl]ethyl}carbamate, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The protected piperidine is then reacted with a trifluoromethylating agent (e.g., trifluoromethyl iodide) to introduce the CF₃ group.
Formation of Carbamate:
- The Boc-protected piperidine is treated with an appropriate carbamoylating agent (e.g., methyl chloroformate) to form the carbamate.
Industrial Production:
Industrial-scale production methods may involve variations of the above steps, optimized for efficiency and yield.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route is as follows:
-
Protection of Piperidine Amine:
- The piperidine amine is protected using tert-butyloxycarbonyl (Boc) chemistry. Boc is added to the nitrogen atom to prevent unwanted reactions during subsequent steps.
Chemical Reactions Analysis
Reactions:
Substitution Reactions:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Substitution Reactions: Nucleophiles (e.g., amines, thiols).
Reduction: Hydrogenation catalysts (e.g., palladium on carbon).
Major Products:
- Hydrolysis: Piperidine amine and tert-butanol.
- Substitution: Various derivatives with modified functional groups.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry:
Chemical Biology:
Mechanism of Action
The exact mechanism of action is context-dependent. the trifluoromethyl group and the carbamate functionality likely play roles in interactions with biological targets.
Comparison with Similar Compounds
Similar compounds include:
Amino tert-butyl carbamate (Boc-NH₂):
N-Boc-protected piperidine:
Properties
Molecular Formula |
C13H23F3N2O2 |
|---|---|
Molecular Weight |
296.33 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2S,4S)-2-(trifluoromethyl)piperidin-4-yl]ethyl]carbamate |
InChI |
InChI=1S/C13H23F3N2O2/c1-12(2,3)20-11(19)18-7-5-9-4-6-17-10(8-9)13(14,15)16/h9-10,17H,4-8H2,1-3H3,(H,18,19)/t9-,10-/m0/s1 |
InChI Key |
SQGXREMPRMTUOG-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H]1CCN[C@@H](C1)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCNC(C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H,4H,5H-thieno[2,3-g]indazole](/img/structure/B13511375.png)
![3-[(Boc-amino)methyl]-1H-indole-2-carboxylic Acid](/img/structure/B13511376.png)
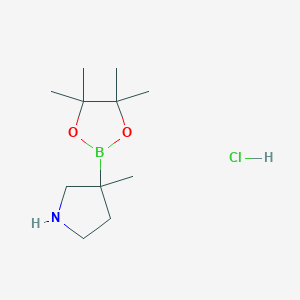
![2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid](/img/structure/B13511380.png)
![Butyl 2-[2-(1-butoxy-1-oxopropan-2-yl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy]propanoate](/img/structure/B13511398.png)
![3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B13511411.png)
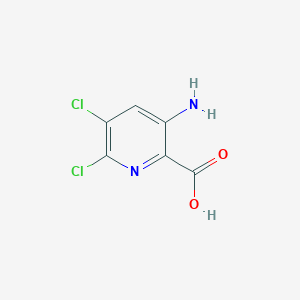
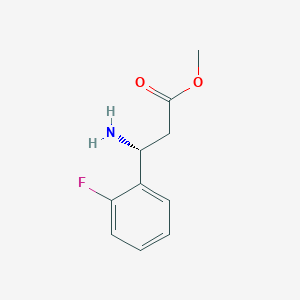
![3-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1,3-dimethylpyrrolidin-2-one hydrochloride](/img/structure/B13511425.png)
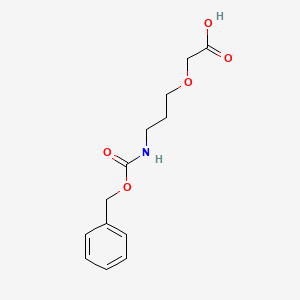
![Methyl 1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13511432.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-methyl-2-phenylbutanoic acid](/img/structure/B13511436.png)
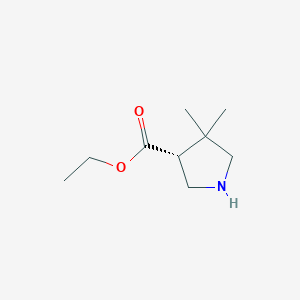
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride](/img/structure/B13511450.png)
